molecular formula C17H15BrN2O4S B3019144 N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-43-5

N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3019144
CAS RN: 892855-43-5
M. Wt: 423.28
InChI Key: DGCZHSXSRFPACW-UHFFFAOYSA-N
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Description

“N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” can be determined by various spectroscopic techniques, including IR, HNMR and GCMS .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In a study by Sharma et al., synthesized derivatives of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were evaluated for their antimicrobial activity. These compounds demonstrated profound antibacterial effects against both Gram-positive and Gram-negative bacteria . Further research could explore their mechanism of action and potential clinical applications.

Antitumor Properties

Quinazoline derivatives, including the compound , have shown promise as antitumor agents. They act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Some quinazoline derivatives exhibit remarkable anticancer activity and may be explored for their therapeutic potential in solid tumors, metastatic bone disease, and leukemia .

Sedative and Analgesic Effects

The quinazoline nucleus has been associated with sedative and analgesic properties. While specific studies on this compound are limited, its structural similarity to other quinazoline derivatives suggests potential in pain management and relaxation .

Antidiabetic Activity

Quinazoline derivatives have been investigated for their antidiabetic effects. Although more research is needed, the compound’s structure warrants exploration in this context. It may interact with relevant molecular targets involved in glucose regulation .

Anti-inflammatory Potential

The quinazoline scaffold has been linked to anti-inflammatory activity. While direct evidence for this compound is scarce, its structural features align with known anti-inflammatory agents. Investigating its effects on inflammatory pathways could yield valuable insights .

Antifungal Applications

Quinazoline derivatives have demonstrated antifungal properties. Although specific data on this compound are lacking, its benzothiazole moiety suggests potential as an antifungal agent. Further studies could assess its efficacy against fungal pathogens .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can be studied through molecular docking experiments .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can be evaluated through various biological assays .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the design, synthesis, and development of molecules having therapeutic potential as human drugs . The thiazole ring is one of the main objectives of organic and medicinal chemistry due to its various pharmaceutical applications .

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-22-11-7-9(8-12(23-2)15(11)24-3)16(21)20-17-19-14-10(18)5-4-6-13(14)25-17/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZHSXSRFPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

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